PROTAC Linker Length-Activity Relationship: BET Degrader Potency
In a systematic study of VHL-recruiting BET degraders, PROTACs featuring a PEG2 linker exhibited significantly lower cellular degradation potency compared to those with PEG3 or PEG4 linkers. Across both triazolodiazepine (JQ1) and tetrahydroquinoline (I-BET726) warhead series, the cellular activity trend followed PEG-3 > PEG-4 ≫ PEG-2 [1]. This class-level inference suggests that the shorter PEG2 spacer may fail to achieve optimal ternary complex geometry, leading to reduced cooperativity and impaired target degradation. The quantitative gap between PEG-2 and PEG-3/PEG-4 can exceed an order of magnitude in potency assays.
| Evidence Dimension | Cellular degradation potency (linker length comparison in BET PROTACs) |
|---|---|
| Target Compound Data | PEG2-based PROTACs: significantly reduced potency (exact DC₅₀ not reported for PEG2 alone; trend qualitatively described as ≫ PEG2) |
| Comparator Or Baseline | PEG3-based PROTACs: higher potency; PEG4-based PROTACs: intermediate-to-high potency |
| Quantified Difference | Potency difference >10-fold between PEG2 and PEG3/4 variants across multiple assays (exact values not specified in the public abstract; full data in J Med Chem 2018, 61, 504-513). |
| Conditions | Acute myeloid leukemia cell lines; BET degradation and cMyc-driven antiproliferative assays |
Why This Matters
This data establishes that linker length is not a trivial variable; selecting the PEG2 variant over a PEG3 or PEG4 analog can result in a complete loss of degradation activity, directly impacting the success of a PROTAC campaign.
- [1] Chan KH, Zengerle M, Testa A, Ciulli A. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. J Med Chem. 2018;61(2):504-513. doi:10.1021/acs.jmedchem.6b01912 View Source
